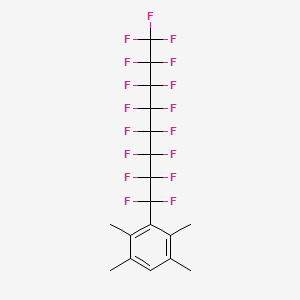![molecular formula C14H14S2 B14433807 ([1,1'-Biphenyl]-2,6-diyl)dimethanethiol CAS No. 77776-01-3](/img/structure/B14433807.png)
([1,1'-Biphenyl]-2,6-diyl)dimethanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
([1,1’-Biphenyl]-2,6-diyl)dimethanethiol: is an organic compound characterized by the presence of two phenyl rings connected by a single bond, with two methanethiol groups attached to the 2 and 6 positions of one of the phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-2,6-diyl)dimethanethiol typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a phenylboronic acid.
Introduction of Methanethiol Groups: The methanethiol groups can be introduced via a nucleophilic substitution reaction using a suitable thiolating agent such as methanethiol or a thiolating reagent like thiourea.
Industrial Production Methods: Industrial production of ([1,1’-Biphenyl]-2,6-diyl)dimethanethiol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: can undergo oxidation reactions to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanethiol groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: can be used as a ligand in transition metal catalysis.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology and Medicine:
Drug Development: The compound’s thiol groups can interact with biological targets, making it a potential candidate for drug development.
Bioconjugation: It can be used to modify proteins or other biomolecules through thiol-ene reactions.
Industry:
Corrosion Inhibitors: The compound can be used as a corrosion inhibitor due to its thiol groups.
Sensors: It can be used in the development of sensors for detecting heavy metals or other analytes.
Mecanismo De Acción
Molecular Targets and Pathways: The thiol groups in ([1,1’-Biphenyl]-2,6-diyl)dimethanethiol can form covalent bonds with cysteine residues in proteins, affecting their function. This interaction can modulate various biological pathways, including enzyme activity and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds:
Biphenyl: Lacks the methanethiol groups.
2,6-Dimethylbiphenyl: Has methyl groups instead of methanethiol groups.
2,6-Dimethoxybiphenyl: Has methoxy groups instead of methanethiol groups.
Uniqueness: ([1,1’-Biphenyl]-2,6-diyl)dimethanethiol
Propiedades
| 77776-01-3 | |
Fórmula molecular |
C14H14S2 |
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
[2-phenyl-3-(sulfanylmethyl)phenyl]methanethiol |
InChI |
InChI=1S/C14H14S2/c15-9-12-7-4-8-13(10-16)14(12)11-5-2-1-3-6-11/h1-8,15-16H,9-10H2 |
Clave InChI |
AUCIAKHCQWXLCD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=CC=C2CS)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl bicyclo[2.2.0]hexane-1-carboxylate](/img/structure/B14433758.png)

![3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14433770.png)



